molecular formula C8H6BrClO B8295197 (RS)-2-(4-bromo-3-chlorophenyl)oxirane

(RS)-2-(4-bromo-3-chlorophenyl)oxirane

Cat. No. B8295197
M. Wt: 233.49 g/mol
InChI Key: ZWJMXDOQSNNFBN-UHFFFAOYSA-N
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Patent
US09029370B2

Procedure details

To a stirred solution of 1-(4-bromo-3-chlorophenyl)-2-chloroethanone (18.4 g) in ethanol (200 ml) at 5° C. was added portionwise over 5 min NaBH4 (2.23 g). The reaction mixture was then stirred at room temperature for 90 min to afford a light yellow solution. TLC analysis showed the reaction was complete. Sodium methoxide (1.59 g) was then added and the reaction mixture was stirred at 50° C. for 4 h. TLC analysis showed the reaction was complete. The reaction mixture was then poured into TBME and extracted with saturated brine. The organic layer was dried over Na2SO4 and concentrated in vacuo to afford (RS)-2-(4-bromo-3-chlorophenyl)oxirane (15.2 g) as a brown oil which was used in the next step without further purification.
Quantity
18.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
1.59 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:11])[CH2:9]Cl)=[CH:4][C:3]=1[Cl:12].[BH4-].[Na+].C[O-].[Na+].CC(OC)(C)C>C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:9][O:11]2)=[CH:4][C:3]=1[Cl:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(CCl)=O)Cl
Name
Quantity
2.23 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Sodium methoxide
Quantity
1.59 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford a light yellow solution
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 50° C. for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C1OC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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